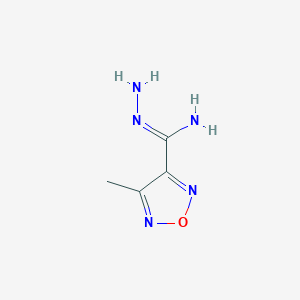![molecular formula C16H16ClNOS B5807936 N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)
N-benzyl-3-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(4-chlorophenyl)thio]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been studied for its potential use in the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of N-benzyl-3-[(4-chlorophenyl)thio]propanamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in the body that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. Studies have shown that it can regulate blood glucose levels, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have antioxidant properties and can protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its potential therapeutic properties in various diseases. It can be used to study the mechanism of action of certain enzymes and signaling pathways in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it may have toxic effects on certain cells and tissues in the body.
Future Directions
There are several future directions for the research of N-benzyl-3-[(4-chlorophenyl)thio]propanamide. One direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Additionally, more studies are needed to understand the exact mechanism of action and potential toxicity of this compound.
In conclusion, this compound is a chemical compound that has potential therapeutic properties in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Synthesis Methods
The synthesis of N-benzyl-3-[(4-chlorophenyl)thio]propanamide involves the reaction between 3-[(4-chlorophenyl)thio]propanoic acid and benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-benzyl-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and inflammation. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can regulate blood glucose levels. Additionally, it has been studied for its anti-inflammatory properties and can reduce inflammation in the body.
properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-11-10-16(19)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUDBFPZAJOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)



